molecular formula C6H10N4O B579093 4-(1H-1,2,4-Triazol-3-yl)morpholine CAS No. 18377-89-4

4-(1H-1,2,4-Triazol-3-yl)morpholine

Cat. No.: B579093
CAS No.: 18377-89-4
M. Wt: 154.173
InChI Key: RDEXLPZSVFTQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-1,2,4-Triazol-3-yl)morpholine is a heterocyclic compound that contains a morpholine ring fused to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,4-Triazol-3-yl)morpholine typically involves the reaction of morpholine with a suitable triazole precursorThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,4-Triazol-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1H-1,2,4-Triazol-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-(1H-1,2,4-Triazol-3-yl)morpholine is unique due to its combined morpholine and triazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-7-5-8-9-6/h5H,1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEXLPZSVFTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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